molecular formula C9H10BrNO2 B1600387 1-(3-Bromopropyl)-4-nitrobenzene CAS No. 53712-77-9

1-(3-Bromopropyl)-4-nitrobenzene

Cat. No. B1600387
CAS RN: 53712-77-9
M. Wt: 244.08 g/mol
InChI Key: QQUGTTJYNYXZSW-UHFFFAOYSA-N
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Patent
US08349898B2

Procedure details

2 g of P2O5/silica gel (65% w/w) (10 mmol) (Hajipour; Kooshki; Ruoho. Tetrahedron Letters 2005, 46, 5503) and 3-phenylpropylbromine (10 mmol, 1.98 g) was ground for 30 seconds, and then 5 mL of HNO3 65% was added. The mixture was ground with a pestle at r.t. until a deep-yellow color appeared (2 minutes). When TLC analysis (n-hexane:EtOAc 90:10) showed complete disappearance of 3-phenylpropylbromide (10 min), ether (100 ml) was added to the reaction mixture and the solid was separated through a short pad of silica gel and washed with ether (3×20 mL). The filtrate was washed with 10% NaHCO3 (3×20 mL) and dried (MgSO4). The solvent was evaporated under reduced pressure and the residue was purified by short column chromatography (n-Hexane:EtOAc, 90:10). 3-(4-nitrophenyl)-propylbromide was obtained (8.3 mmol, 2.02 g 83%) as a yellow oil. 1H NMR (CDCl3): δ 8.2 (d, J=6.3), 7.38 (d, 2H, 6.3), 3.3 (t, 2H, J=7.8), 2.55 (t, 2H, J=7.8), 2.12 (m, 2H). 13C NMR (CDCl3): δ 145.7, 144.9, 129.7, 123.5, 36.7, 34.7, 32.4. Anal. Calculated for C9H10BrNO2: C, 44.29H, 4.13; N, 5.74%. Actual: C, 44.50; H, 48.30; N, 5.80%.
[Compound]
Name
P2O5 silica gel
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
n-hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][Br:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:11]([O-])([OH:13])=[O:12].CCCCCC.CCOC(C)=O>CCOCC>[N+:11]([C:4]1[CH:5]=[CH:6][C:1]([CH2:7][CH2:8][CH2:9][Br:10])=[CH:2][CH:3]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
P2O5 silica gel
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
n-hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 30 seconds
Duration
30 s
CUSTOM
Type
CUSTOM
Details
was ground with a pestle at r.t. until a deep-yellow color
CUSTOM
Type
CUSTOM
Details
(2 minutes)
Duration
2 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solid was separated through a short pad of silica gel
WASH
Type
WASH
Details
washed with ether (3×20 mL)
WASH
Type
WASH
Details
The filtrate was washed with 10% NaHCO3 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by short column chromatography (n-Hexane:EtOAc, 90:10)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.